![molecular formula C19H16N4O3 B12045390 (E)-1-hydroxy-3-oxo-N'-(pyridin-4-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045390.png)
(E)-1-hydroxy-3-oxo-N'-(pyridin-4-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-5-oxo-N’-[(E)-4-pyridinylmethylidene]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-oxo-N’-[(E)-4-pyridinylmethylidene]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide typically involves the condensation of a pyridine derivative with a hydrazide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-hydroxy-5-oxo-N’-[(E)-4-pyridinylmethylidene]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives.
科学的研究の応用
7-hydroxy-5-oxo-N’-[(E)-4-pyridinylmethylidene]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-hydroxy-5-oxo-N’-[(E)-4-pyridinylmethylidene]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid
- 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Uniqueness
7-hydroxy-5-oxo-N’-[(E)-4-pyridinylmethylidene]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C19H16N4O3 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
4-hydroxy-2-oxo-N-[(E)-pyridin-4-ylmethylideneamino]-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c24-17-14-5-1-3-13-4-2-10-23(16(13)14)19(26)15(17)18(25)22-21-11-12-6-8-20-9-7-12/h1,3,5-9,11,24H,2,4,10H2,(H,22,25)/b21-11+ |
InChIキー |
JGCDYBQTGDXJON-SRZZPIQSSA-N |
異性体SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)N/N=C/C4=CC=NC=C4)O |
正規SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN=CC4=CC=NC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


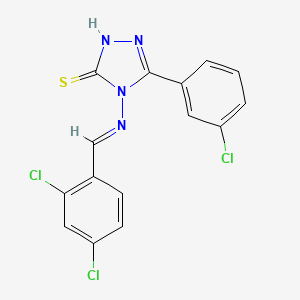


![ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12045321.png)
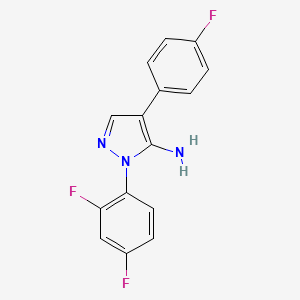
![4-[(E)-(4-anilinophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12045332.png)
![N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide](/img/structure/B12045340.png)
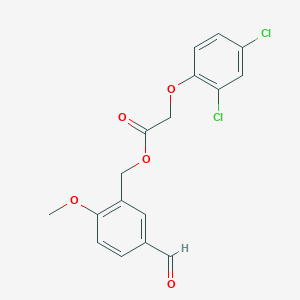

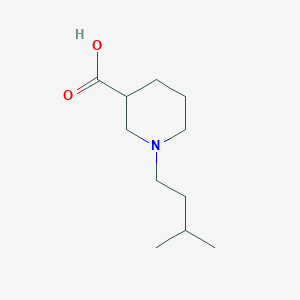
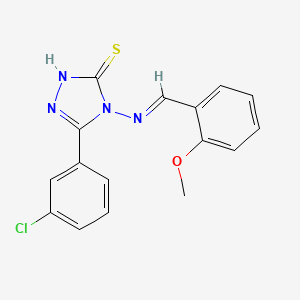
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045385.png)

![8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12045407.png)
